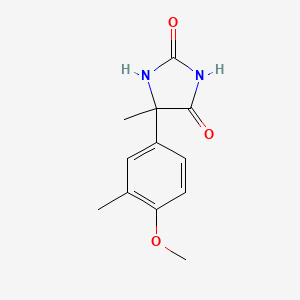

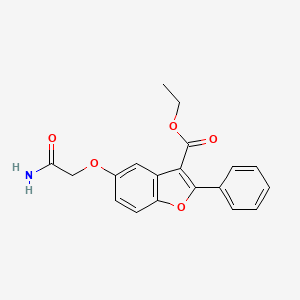

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Methoxy-3-methylphenylboronic acid” is a laboratory chemical with the empirical formula C9H10O2 .

Synthesis Analysis

In a study, “5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone” was prepared and reacted with some nucleophilic and electrophilic reagents .

Chemical Reactions Analysis

“5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone” was prepared and reacted with some nucleophilic and electrophilic reagents. The condensation of furanone with aromatic aldehydes or phthalic anhydride yielded the corresponding 3-arylidenefuranone derivatives and phthalide, respectively .

Physical And Chemical Properties Analysis

The compound “3-Methoxyphenylboronic acid” has a molecular weight of 151.96 and a melting point of 160-163 °C (lit.) .

Aplicaciones Científicas De Investigación

Derivative Synthesis and Applications in Alkaloids : The compound 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione is used in the synthesis of various derivatives, as demonstrated by Witchard and Watson (2010), who described a two-step synthesis process leading to analogues of imidazole alkaloids naamidine A and G, incorporating a 1,3,5-triazine core (Witchard & Watson, 2010).

Pharmacological Evaluation of Derivatives : Another study delves into the synthesis and pharmacological evaluation of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. These derivatives, particularly compound 22 from this study, exhibited significant antidepressant-like and weak anxiolytic-like effects in mice, demonstrating the compound's potential use in pharmaceuticals (Czopek et al., 2010).

Antimicrobial Applications : Stana et al. (2014) synthesized a series of derivatives starting from 5-arylidenethiazolidine-2,4-dione and α-halo-ketones. The newly synthesized compounds were tested for their antimicrobial activities against various bacterial and fungal strains, with some displaying better inhibitory activities than the reference drug (Stana et al., 2014).

DNA Binding Studies and Antitumor Applications : Shah et al. (2013) conducted DNA binding studies of unexplored imidazolidines, including 5-(4-methoxybenzylidene)imidazolidine-2,4-dione derivatives. The study, which aimed at exploring potential anti-cancer drugs, found that these compounds exhibited DNA binding affinities comparable or greater than most clinically used anticancer drugs, showcasing the compound's relevance in cancer research (Shah et al., 2013).

Corrosion Inhibition Applications : Research by Yadav et al. (2015) explored the use of thiazolidinedione derivatives, including 5-(4-methoxyphenylsulfonyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study's findings indicate the compound's potential application in protecting metals from corrosion (Yadav et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione are currently unknown. This compound is structurally similar to certain boronic acids, such as 4-Methoxy-3-methylphenylboronic acid , which are known to interact with various enzymes and receptors in the body.

Biochemical Pathways

Without specific studies on 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione, it’s challenging to summarize the biochemical pathways it affects. For instance, certain boronic acids have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors . This suggests that 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione could potentially affect steroid hormone biosynthesis or metabolism, but this is purely speculative.

Result of Action

Related compounds have been shown to inhibit cancer cell metastasis . This suggests that 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione could potentially have similar effects, but this is purely speculative.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-6-8(4-5-9(7)17-3)12(2)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEFKSXFXAEVHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)